molecular formula C7H8O4 B2635937 2,7-Dioxaspiro[4.4]nonane-1,3-dione CAS No. 1343062-15-6

2,7-Dioxaspiro[4.4]nonane-1,3-dione

Cat. No.: B2635937
CAS No.: 1343062-15-6
M. Wt: 156.137
InChI Key: SVAOMOXYUFPORO-UHFFFAOYSA-N
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Description

2,7-Dioxaspiro[4.4]nonane-1,3-dione is a chemical compound with the molecular formula C7H8O4. It is a spiro compound, characterized by a unique structure where two rings are connected through a single atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the efficient methods for synthesizing 2,7-Dioxaspiro[4.4]nonane-1,3-dione involves the gold(I)-catalyzed cyclization of 2,2-bis(3-arylprop-2-yn1-yl)malonic acid. This reaction proceeds smoothly under mild conditions, yielding the desired product in high quantities . Another method involves the condensation of two molecules of γ-hydroxy carboxylic acids in the presence of sodium ethoxide, followed by decarboxylation .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the methods mentioned above can be scaled up for industrial applications, especially the gold(I)-catalyzed cyclization due to its efficiency and mild reaction conditions .

Chemical Reactions Analysis

Types of Reactions

2,7-Dioxaspiro[4.4]nonane-1,3-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the lactone groups into hydroxyl groups.

    Substitution: The compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce diols .

Scientific Research Applications

2,7-Dioxaspiro[4.4]nonane-1,3-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,7-Dioxaspiro[4.4]nonane-1,3-dione involves its interaction with various molecular targets and pathways. The lactone groups in the compound can undergo hydrolysis to form carboxylic acids, which can then interact with biological molecules. The spiro structure also allows for unique interactions with enzymes and receptors, making it a valuable compound in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,7-Dioxaspiro[4.4]nonane-1,3-dione is unique due to its specific spiro structure and the position of the lactone groups. This structure provides distinct chemical reactivity and biological activity compared to other spiro compounds .

Properties

IUPAC Name

2,7-dioxaspiro[4.4]nonane-1,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O4/c8-5-3-7(6(9)11-5)1-2-10-4-7/h1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVAOMOXYUFPORO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC12CC(=O)OC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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